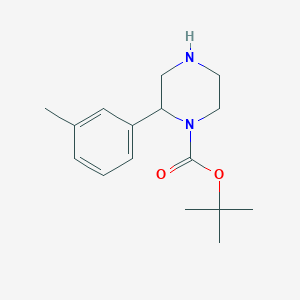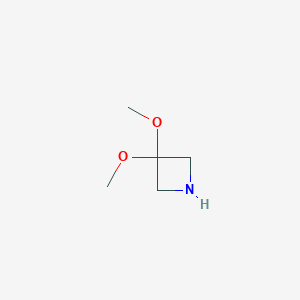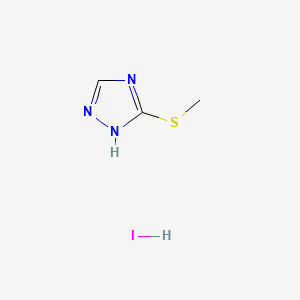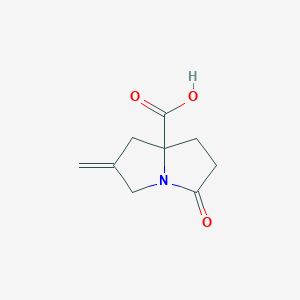![molecular formula C11H11NO3 B13555001 2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole is an organic compound characterized by the presence of a benzoxazole ring substituted with a methyl group and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole typically involves the reaction of 2-methyl-1,3-benzoxazole with an epoxide-containing reagent. One common method is the reaction of 2-methyl-1,3-benzoxazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can result in various substituted benzoxazole derivatives .
Scientific Research Applications
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to the inhibition or modification of enzyme activity, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-[4-[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide: This compound also contains an epoxide group and a benzene ring, making it structurally similar to 2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole.
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Another compound with two epoxide groups and a benzene ring, used in similar applications.
Uniqueness
This compound is unique due to the presence of both a benzoxazole ring and an epoxide group.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-methyl-4-(oxiran-2-ylmethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C11H11NO3/c1-7-12-11-9(14-6-8-5-13-8)3-2-4-10(11)15-7/h2-4,8H,5-6H2,1H3 |
InChI Key |
FTJIUEQIEHXVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC=C2OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13554923.png)
![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)

![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)

![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)
![7-Methoxy-2-azaspiro[3.5]nonane](/img/structure/B13554967.png)



